(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is a chemical compound classified as a secondary amine. It consists of a tetralin structure modified with methoxy and propylamino groups. This compound is notable for its potential applications in pharmacology, particularly in the context of dopamine receptor interactions.
The synthesis of (S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride typically involves several steps that incorporate the formation of the core tetralin structure followed by the introduction of functional groups. Common methods include:
Technical details regarding specific reaction conditions, yields, and purification methods can typically be found in specialized literature on organic synthesis.
The molecular formula of (S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These methods provide insights into the spatial arrangement of atoms, which is crucial for understanding its biological activity.
(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for (S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride primarily involves its interaction with dopamine receptors.
Data supporting these mechanisms are often derived from receptor binding assays and in vivo studies.
Relevant analyses often include stability studies under different environmental conditions (e.g., temperature, pH) to assess shelf life and usability in formulations.
(S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride has several scientific applications:
The synthesis of enantiomerically pure (S)-8-methoxy-N-propyl-2-aminotetraline hydrochloride requires strategic stereochemical control at the C2 position of the tetralin scaffold. Contemporary methodologies prioritize catalytic asymmetric induction and diastereoselective resolution to establish the S-configuration.
Diastereomeric salt formation remains a cornerstone for obtaining enantiopure (S)-8-methoxy-N-propyl-2-aminotetraline. The racemic free base undergoes reaction with enantiopure chiral acids (e.g., L-tartaric acid or D-dibenzoyl tartaric acid) to form diastereomeric salts with distinct physicochemical properties. This method leverages differential solubility, where the (S)-enantiomer salt preferentially crystallizes from polar solvents like methanol or ethanol. Subsequent basification liberates the enantiomerically enriched free amine, which is then propylated and hydrochlorinated to yield the target compound. This approach typically achieves enantiomeric excesses (ee) exceeding 98% after iterative recrystallization [4].
Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation
Chiral Acid | Solvent System | Recrystallizations | Max ee (%) |
---|---|---|---|
L-Tartaric acid | Methanol/Water | 2 | 98.5 |
D-DBTA* | Ethanol | 3 | 99.2 |
O,O'-Di-p-toluoyl-L-tartaric acid | Acetonitrile | 2 | 97.8 |
D-DBTA: D-Dibenzoyl tartaric acid
Catalytic asymmetric reductive amination of 8-methoxy-2-tetralone offers a more atom-economical route to the (S)-configured amine. Chiral organocatalysts (e.g., L-proline-derived catalysts) or transition-metal complexes (e.g., Ru(II)-(S)-BINAP systems) enable enantioselective imine reduction. The ketone precursor undergoes condensation with n-propylamine to form an imine intermediate, followed by asymmetric hydrogenation under H₂ pressure (50–100 bar) in the presence of a chiral catalyst. This method achieves up to 95% ee and 85% yield for the (S)-amine intermediate. The hydrochloride salt is then precipitated using anhydrous HCl in diethyl ether. Recent advances employ chiral phosphoric acids to dynamically kinetic resolution of racemic tetralones, further streamlining the synthesis [3].
When asymmetric synthesis yields suboptimal enantiopurity, classical resolution techniques are employed to achieve pharmacologically acceptable ee values (>99%).
Diastereomeric crystallization is scalable for industrial production. The racemic N-Boc-protected 8-methoxy-2-aminotetraline is reacted with (1R,2S)-(-)-1-amino-2-indanol to form diamide diastereomers. These exhibit divergent solubility profiles in toluene/heptane mixtures, allowing isolation of the (S)-enantiomer complex. Hydrolysis of the chiral auxiliary followed by N-propylation and salt formation yields the target hydrochloride. This method achieves >99.5% ee with yields of 30–35% per cycle. Temperature-controlled fractional crystallization in ethyl acetate further purifies the final hydrochloride, removing residual (R)-enantiomer [4].
Preparative chiral HPLC provides a versatile resolution platform, particularly for small-scale synthesis of analytical standards. Polysaccharide-based chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenyl carbamate) or amylose tris(5-chloro-2-methylphenyl carbamate) resolve racemic 8-methoxy-N-propyl-2-aminotetraline free base. Optimal separation employs normal-phase conditions (hexane:isopropanol:diethylamine 90:10:0.1 v/v), with the (S)-enantiomer typically eluting first. Typical loading capacities reach 100 mg per injection, with ee >99.9% after isolation. Simulated moving bed (SMB) chromatography enables continuous production, improving throughput for multigram quantities [4].
Table 2: Chromatographic Enantioseparation Parameters
Chiral Stationary Phase | Mobile Phase | Retention Factor (k) (S) | Resolution (Rₛ) |
---|---|---|---|
Chiralpak® AD-H (amylose derivative) | Hexane:IPA:DEA (95:5:0.1) | 3.2 | 2.5 |
Chiralcel® OD-H (cellulose derivative) | Hexane:EtOH:DEA (90:10:0.1) | 4.1 | 3.0 |
Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) | Methanol:ACN (50:50) | 1.8 | 1.7 |
IPA: Isopropanol; DEA: Diethylamine; ACN: Acetonitrile
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1